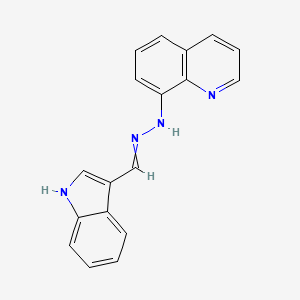

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

描述

Lenaldekar is a inhibitor of T-cell expansion and autoimmune encephalomyelitis.

作用机制

Target of Action

Lenaldekar, also known as N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine or 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, primarily targets T cells . It specifically blocks the proliferation of T cells in a dose-dependent manner . The IC50 value, which is the concentration of the drug that reduces the response by half, is 3 µM in CD3+, CD4+, and CD8+ cells .

Mode of Action

Lenaldekar interacts with its targets, the T cells, by blocking their proliferation . This interaction results in a cell cycle delay at the G2/M phase . It selectively induces apoptosis in human leukemic blasts . It’s also shown to block myelin-specific T cell responses, possibly via its interactions with the insulin-like growth factor-1 receptor .

Biochemical Pathways

Lenaldekar affects the PI3K/AKT/mTOR (P/A/mT) pathway, which is up-regulated in approximately 50% of T-ALL cases . It achieves this effect possibly via inactivation of the insulin-like growth factor 1 receptor (IGF1-R), which activates the P/A/mT pathway .

生化分析

Biochemical Properties

Lenaldekar interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to cause dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

Lenaldekar has significant effects on various types of cells and cellular processes. It induces cell cycle delay at the G2/M phase and selectively induces apoptosis in human leukemic blasts . It has been shown to be active against all acute lymphoblastic leukemia cell lines .

Molecular Mechanism

The molecular mechanism of Lenaldekar involves its interactions with insulin-like growth factor-1 receptor . It diminishes the phosphorylation of T308 and S473 on Akt, however, its action is believed to be upstream of PI-3K/Akt .

Metabolic Pathways

Lenaldekar is involved in various metabolic pathways. It interacts with the PI3 kinase/AKT/mTOR pathway

生物活性

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, mechanism of action, and biological evaluations of this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 1H-indole-3-carbaldehyde with 8-quinoline hydrazine. The process generally requires refluxing in an appropriate solvent like ethanol, often in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone linkage.

Chemical Structure:

- Molecular Formula: C15H12N4O

- Molecular Weight: 252.28 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole and quinoline exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |

| Bacillus subtilis | 1.95 µg/mL | 3.91 µg/mL |

These findings indicate that the compound exhibits strong bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising results in cancer research. Studies suggest that it may inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 120 | Aromatase inhibition |

| HeLa (Cervical) | 85 | Induction of apoptosis |

The anticancer mechanism is thought to involve the inhibition of key enzymes like aromatase, which plays a crucial role in estrogen biosynthesis .

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism:

- Anticancer Mechanism:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various hydrazones, including our compound, demonstrated significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The results indicated that the hydrazone derivatives exhibited lower MIC values compared to standard antibiotics, suggesting a potential for development as new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Analysis showed that at an IC50 value of 120 µM, significant apoptosis was induced, highlighting its potential as an anticancer therapeutic .

科学研究应用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related indole-based compounds, suggesting that 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone may exhibit similar effects. For instance, derivatives containing indole and quinoline moieties have shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often outperform traditional antibiotics, indicating their potential as effective antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Indole derivative | S. aureus | 10 |

| Indole derivative | E. coli | 15 |

| Indole derivative | P. aeruginosa | 20 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that hydrazones derived from indole and quinoline structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 5.6 |

| MCF-7 (breast) | 12.4 |

| A549 (lung) | 9.8 |

Synthetic Organic Chemistry Applications

In addition to its biological applications, this compound serves as a valuable intermediate in synthetic organic chemistry. Its ability to undergo further transformations allows chemists to create a variety of new compounds with diverse functionalities. For instance, it can participate in reactions such as C–C coupling and cyclization processes, making it a versatile building block for synthesizing complex heterocyclic compounds .

Case Study 1: Antibacterial Screening

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of indole-3-carbaldehyde hydrazones and evaluated their antibacterial efficacy against clinical isolates of E. coli. The study demonstrated that one specific derivative exhibited an MIC value significantly lower than that of standard antibiotics like ampicillin, showcasing its potential as a new antibacterial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indole-based hydrazones against breast cancer cell lines. The results indicated that treatment with these compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. This study provided critical insights into the mechanisms by which these compounds exert their anticancer effects .

属性

IUPAC Name |

N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFOQYHZJSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。